An In-depth Technical Guide to 1,2-Oxathiolane: Core Properties and Structure
An In-depth Technical Guide to 1,2-Oxathiolane: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Oxathiolane, a five-membered saturated heterocycle containing a sulfur-oxygen bond, represents a core structural motif with significant implications in medicinal chemistry and organic synthesis. Its derivatives are key intermediates in the synthesis of important antiviral nucleoside analogues. This guide provides a comprehensive overview of the fundamental properties, structure, and reactivity of the 1,2-oxathiolane core, intended to serve as a foundational resource for researchers in drug discovery and development.
Basic Properties and Structure
1,2-Oxathiolane is a colorless liquid with the chemical formula C₃H₆OS. The five-membered ring is puckered, existing in a dynamic equilibrium between different conformations. The presence of the sulfur and oxygen heteroatoms imparts distinct chemical properties to the ring system, influencing its reactivity and potential as a pharmacophore.
Physicochemical Properties
Quantitative data for the parent 1,2-oxathiolane is compiled below. It is important to note that detailed experimental data for the unsubstituted compound is limited, and some properties are based on computational models or data from closely related derivatives.
| Property | Value | Source |
| Molecular Formula | C₃H₆OS | --INVALID-LINK-- |
| Molecular Weight | 90.14 g/mol | --INVALID-LINK-- |
| CAS Number | 5684-29-7 | --INVALID-LINK-- |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Structural Parameters
Experimentally determined structural parameters for the parent 1,2-oxathiolane are scarce. The following table includes rotational constants which provide insight into the molecule's geometry.
| Parameter | Value | Source |
| Rotational Constant A | Data not available | |
| Rotational Constant B | Data not available | |
| Rotational Constant C | Data not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of 1,2-oxathiolane and its derivatives.
¹H NMR Spectroscopy (Predicted)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H3 | 3.2 - 3.4 | m | |
| H4 | 2.0 - 2.2 | m | |
| H5 | 4.4 - 4.6 | m |
¹³C NMR Spectroscopy
A reference to the ¹³C NMR spectrum of 1,2-oxathiolane has been noted in the literature, though a fully assigned spectrum with chemical shifts was not available in the searched databases.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 2950-2850 | C-H stretching |
| 1470-1430 | C-H bending |
| 1050-1000 | C-O stretching |
| 700-600 | C-S stretching |
Mass Spectrometry (MS)
The mass spectrum of 1,2-oxathiolane is expected to show a molecular ion peak (M⁺) at m/z 90. Key fragmentation pathways would likely involve the loss of small neutral molecules such as ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O), and cleavage of the S-O bond.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of the parent 1,2-oxathiolane are not widely published. The following sections provide generalized procedures based on the synthesis of its derivatives and related heterocyclic compounds.
Synthesis of 1,2-Oxathiolane Derivatives
A common route to substituted 1,2-oxathiolanes involves the cyclization of appropriate precursors. For example, the synthesis of an oxathiolane intermediate for antiviral drugs like Lamivudine has been reported.[1]
Protocol: Synthesis of a Protected 1,2-Oxathiolane Intermediate
This protocol describes the synthesis of a key intermediate for antiviral drug production.
Materials:
-
Appropriate starting thiol and aldehyde/ketone
-
Sulfenyl chloride
-
Vinyl acetate (B1210297)
-
Acetonitrile
-
Water
-
Hexanes
-
Sodium bicarbonate
Procedure:
-
A relevant thiol ester is prepared from thioglycolic acid.
-
The resulting thiol is halogenated with sulfuryl chloride to form a sulfenyl chloride.[1]
-
The sulfenyl chloride is then reacted with vinyl acetate to construct the sulfur-carbon bond.
-
The dichlorinated intermediate is then cyclized in water to generate the oxathiolane ring.[1]
-
The reaction mixture is heated to form the oxathiolane.
-
The product is isolated by extraction with toluene and crystallization with hexanes as an antisolvent.[1]
Spectroscopic Characterization
Protocol: General Procedure for NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified 1,2-oxathiolane derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 1 s
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single pulse
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
Reactivity and Synthetic Applications
The 1,2-oxathiolane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is central to its utility in organic synthesis.
Nucleophilic Ring-Opening
The strained S-O bond in the 1,2-oxathiolane ring can be cleaved by a variety of nucleophiles. This reaction typically proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack.
Generalized Reaction Scheme:
Caption: General scheme of nucleophilic ring-opening of 1,2-oxathiolane.
Mandatory Visualizations
Logical Workflow for Synthesis
The following diagram illustrates a plausible synthetic workflow for a substituted 1,2-oxathiolane, based on the principles of sulfenyl chloride chemistry.[1]
Caption: A logical workflow for the synthesis of a substituted 1,2-oxathiolane.
Conclusion
1,2-Oxathiolane and its derivatives are valuable heterocyclic systems with significant potential in medicinal chemistry. While comprehensive experimental data for the parent compound is limited, this guide provides a foundational understanding of its structure, properties, and reactivity based on available literature and predictive models. Further research into the experimental characterization of the parent 1,2-oxathiolane is warranted to fully unlock its potential in the development of novel therapeutics and synthetic methodologies.
